(S)-3-Isobutoxypyrrolidine is a chiral compound with the molecular formula and a molecular weight of 185.24 g/mol. This compound is classified as a pyrrolidine derivative, which contains a five-membered nitrogen-containing ring. The presence of an isobutoxy group distinguishes it from other pyrrolidine derivatives, making it of interest in medicinal chemistry and organic synthesis.
(S)-3-Isobutoxypyrrolidine can be sourced from various chemical suppliers and is often utilized in research settings, particularly in the synthesis of pharmaceutical compounds. It falls under the category of cyclic amines, specifically pyrrolidines, which are known for their biological activity and utility in drug development.
The synthesis of (S)-3-Isobutoxypyrrolidine typically involves several steps, including:
For example, a typical reaction setup might involve heating a mixture of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and aqueous ammonia at elevated temperatures for an extended period, followed by concentration under reduced pressure to yield (S)-3-Isobutoxypyrrolidine as a pale yellow oil with significant yields reported (up to 96%) .
(S)-3-Isobutoxypyrrolidine features a pyrrolidine ring substituted with an isobutoxy group at the third position. Its structure can be represented as follows:
Key structural data includes:
(S)-3-Isobutoxypyrrolidine participates in various chemical reactions typical for pyrrolidine derivatives, including:
For instance, when subjected to palladium-catalyzed reactions, (S)-3-Isobutoxypyrrolidine can form more complex molecules through cross-coupling techniques .
The mechanism of action for (S)-3-Isobutoxypyrrolidine largely depends on its application in medicinal chemistry. It has been studied for its potential role as a substrate or inhibitor in proteolytic pathways, particularly involving caspases, which are crucial in apoptosis . The specific interactions at the molecular level may involve hydrogen bonding and steric effects due to its chiral nature.
The compound exhibits high gastrointestinal absorption potential, indicating favorable pharmacokinetic properties .
(S)-3-Isobutoxypyrrolidine has several scientific uses:
The (S)-3-isobutoxypyrrolidine scaffold derives its utility from three interdependent structural elements: the basic pyrrolidine nitrogen, the chiral C3 center, and the lipophilic isobutoxy moiety. The tertiary amine at N1 (pKa ~10–11) facilitates salt formation for solubility and serves as a hydrogen-bond donor/acceptor, while its spatial separation from the C3 substituent creates a 5.2–5.8 Å vector ideal for bidentate target interactions [1] [5]. Quantum mechanical studies reveal that the (S)-configuration preferentially orients the isobutoxy group equatorially, minimizing 1,3-diaxial strain and exposing the oxygen lone pairs for hydrogen bonding [3] [4]. This contrasts with the (R)-epimer, where steric clash with the C4-H bond forces the isobutoxy group into a less solvent-accessible axial position [3].
Table 1: Influence of Substituent Position on Pyrrolidine Bioactivity
| Position | Common Modifications | Effect on Molecular Properties | Therapeutic Application Examples |
|---|---|---|---|
| N1 | Alkylation, acylation | Modifies basicity, membrane permeability | Ramipril (ACE inhibitor) |
| C2 | Carbonyl, hydroxymethyl | Introduces H-bond acceptors/donors | Tolmetin (anti-inflammatory) |
| C3 | Alkoxy (e.g., isobutoxy) | Balances lipophilicity & H-bond capacity | α-Glucosidase inhibitors |
| C3/C5 | Disubstitution (cis/trans) | Controls ring conformation & scaffold rigidity | MC3R agonists [2] |
The isobutoxy group (–OCH₂CH(CH₃)₂) contributes optimal logD values (0.5–1.5) for membrane penetration while avoiding excessive lipophilicity [5]. Its branched alkyl chain shields the ether oxygen, enhancing metabolic stability compared to linear alkoxypyrrolidines [9]. In antifungal triazole-pyrrolidine conjugates, C3 isobutoxy derivatives exhibited 4–8-fold lower susceptibility to CYP3A4 oxidation than n-propoxy analogs, attributed to steric hindrance around the ether bond [9]. This substituent’s influence extends to solid-state behavior: X-ray crystallography of related 3-alkoxypyrrolidines shows the isobutoxy group engages in van der Waals contacts with hydrophobic protein pockets, a feature exploited in PI3Kγ inhibitors where the isobutyl group occupies a lipophilic cleft adjacent to the ATP-binding site [7].
Stereochemistry at C3 dictates the spatial presentation of the isobutoxy group, profoundly influencing target engagement. In melanocortin receptor 3 (MC3R) agonists, (S)-3-alkoxypyrrolidines demonstrated 12–30-fold higher potency than (R)-isomers due to optimal hydrogen bonding with Asn119 in the orthosteric pocket [2]. Parallel SAR studies revealed that truncating substituents at R2/R3 positions in bis-cyclic guanidine pyrrolidines abolished MC3R agonism only when stereochemistry was inverted, underscoring the interdependence of stereochemistry and pharmacophore topology [2]. Similarly, in Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) inhibitors, only (5S,αS)-configured 3-Br-acivicin isomers exhibited sub-micromolar activity, whereas diastereomers showed >50-fold reduced binding from disrupted covalent interactions with catalytic Cys153 [3].
Table 2: Stereochemistry-Activity Relationships in Pyrrolidine Derivatives
| Biological Target | (S)-Isomer Activity | (R)-Isomer Activity | Structural Basis |
|---|---|---|---|
| Melanocortin receptor 3 (MC3R) | EC₅₀ = 210–350 nM | EC₅₀ > 5 μM | H-bond with Asn119 & hydrophobic stacking |
| PfGAPDH | IC₅₀ = 0.35 μM | IC₅₀ = 7.5–24.8 μM | Geometrical fit for Cys153 covalent adduct formation |
| α-Glucosidase | IC₅₀ = 31 μM* | IC₅₀ = 128 μM* | Optimal H-bond network with catalytic aspartates |
*Modeled data from pharmacophore-based 3D-QSAR studies [1] [3]
The (S)-configuration’s superiority extends to pharmacokinetic parameters. Molecular dynamics simulations of 3-isobutoxypyrrolidine-containing α-glucosidase inhibitors revealed the (S)-enantiomer formed a stable complex (RMSD <1.2 Å over 100 ns) with >80% solvent-accessible surface area burial, while the (R)-isomer underwent rapid dissociation (<20 ns) due to suboptimal hydrophobic contacts [1]. Stereoselective uptake further differentiates enantiomers: L-amino acid transporters preferentially internalize (S)-configured pyrrolidines, as demonstrated by 8-fold higher cellular accumulation of (S)-3-fluoro-pyrrolidine derivatives in cancer cells versus (R)-forms [3] [10]. This transport selectivity underpins the antimalarial activity of (S)-acivicin analogs, where stereochemistry governs both target binding and cellular bioavailability [3].
Pyrrolidine’s journey from natural product isolate to engineered pharmacophore spans three eras:
Natural Product Inspiration (pre-1990s): Early discoveries centered on pyrrolidine-containing alkaloids like nicotine (tobacco) and hygrine (coca leaves), revealing fundamental structure-activity principles. The identification of proline as a proteinogenic amino acid (1930s) established pyrrolidine’s role in peptide conformation, while the isolation of pyrrolnitrin (1960s) from Pseudomonas catalyzed antifungal development [6]. These natural templates lacked stereochemical optimization but provided core structural blueprints.
Synthetic Expansion (1990s–2010s): Advances in asymmetric synthesis (e.g., Evans’ oxazolidinones, Sharpless epoxidation) enabled stereocontrolled pyrrolidine functionalization. Key milestones included:
3D-QSAR models (2000s): Quantitative pharmacophore mapping of dihydroxy pyrrolidine α-glucosidase inhibitors, establishing C3 alkoxy groups as key activity modulators [1]
Computational Renaissance (2020s–present): Modern strategies integrate pharmacophore modeling, molecular dynamics, and generative AI:
Figure: Timeline of Pyrrolidine Pharmacophore Evolution
1980–2000: Natural Products Era |– Nicotine receptor binding studies |– Proline conformation mapping 2000–2020: Synthetic Expansion Era |– Telaprevir (HCV protease inhibitor) |– Sunitinib (Anticancer kinase inhibitor) |– 3D-QSAR models for α-glucosidase inhibitors 2020–Present: Computational Renaissance |– Generative CLMs for PI3Kγ ligands |– Stereoselective metabolic engineering |– Antifungal triazole-pyrrolidine hybrids This evolution transformed pyrrolidine from a passive structural element to a tunable vector for stereo-defined pharmacophores, with (S)-3-isobutoxypyrrolidine epitomizing modern design principles—stereochemical precision, balanced lipophilicity, and conformational predictability [5] [7]. Current research focuses on covalent targeting strategies, leveraging the pyrrolidine nitrogen for irreversible inhibition, exemplified by PfGAPDH inhibitors where C3 stereochemistry controls covalent bond formation kinetics [3].
Concluding Perspectives
(S)-3-Isobutoxypyrrolidine exemplifies the strategic integration of stereochemistry and rational scaffold design in modern medicinal chemistry. Its structural architecture—combining a conformationally constrained chiral core with a metabolically stable alkoxy vector—enables precise target engagement across therapeutic areas, from infectious diseases to oncology. Future innovations will likely exploit this scaffold in covalent inhibitors, allosteric modulators, and bifunctional degraders, leveraging advances in synthetic methodology and computational prediction to unlock new bioactivity space.
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 591-81-1